Product packaging for 4-Phenoxybutan-1-amine(Cat. No.:CAS No. 16728-66-8)

4-Phenoxybutan-1-amine

Cat. No.: B092858
CAS No.: 16728-66-8
M. Wt: 165.23 g/mol
InChI Key: XUOBVRURUPUPHB-UHFFFAOYSA-N
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Description

Overview of Phenoxyamine Chemical Class in Scholarly Context

The phenoxyamine chemical class, characterized by the presence of a phenyl ring linked to an amine functional group through an ether linkage, is a recurring motif in medicinal chemistry and materials science. This structural arrangement confers a unique combination of properties, including conformational flexibility and the potential for various intermolecular interactions such as hydrogen bonding and pi-stacking. In a scholarly context, phenoxyamine derivatives are investigated for their potential to interact with biological targets. ontosight.ai The synthesis of various phenoxyamine derivatives is a subject of ongoing research, with studies focusing on developing efficient and selective methods. acs.org

Significance of Butylamine (B146782) Derivatives in Organic and Medicinal Chemistry

Butylamine derivatives represent a broad and significant class of organic compounds with diverse applications in both organic synthesis and medicinal chemistry. The butyl chain provides a flexible spacer that can be readily modified, while the amine group serves as a key site for further chemical transformations and as a crucial pharmacophoric element. In medicinal chemistry, the incorporation of a butylamine moiety can influence a molecule's pharmacokinetic properties, such as its solubility and ability to cross biological membranes. Butylamine derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.com.pg The development of efficient synthetic routes to access structurally diverse butylamine derivatives remains an active area of research in organic chemistry.

Rationale for Dedicated Research on 4-Phenoxybutan-1-amine

The dedicated research focus on this compound stems from its strategic position as a versatile building block. The compound uniquely combines the key structural features of the phenoxyamine and butylamine classes, offering a scaffold that can be readily elaborated into more complex molecular architectures. The presence of a primary amine allows for a wide array of chemical modifications, including acylation, alkylation, and the formation of various nitrogen-containing heterocycles. The phenoxy group provides a site for potential interactions with biological targets and can be substituted to modulate electronic and steric properties.

The primary rationale for its investigation lies in its utility as a precursor for the synthesis of compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored as potential inhibitors of protein tyrosine phosphatases, which are implicated in conditions like type 2 diabetes. google.com Furthermore, patents have described the use of this compound in the synthesis of compounds with purported anti-inflammatory, antifungal, antiparasitic, and anticancer activities. google.com.pg The structural framework of this compound is also found in compounds designed as inhibitors of acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism with relevance to cancer research. nih.gov Therefore, dedicated research into the synthesis and reactivity of this compound is crucial for advancing drug discovery programs targeting these and other biological pathways.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO uni.lu
Molecular Weight165.23 g/mol uni.lu
XlogP (predicted)2.1 uni.lu
Monoisotopic Mass165.11537 Da uni.lu
InChIKeyXUOBVRURUPUPHB-UHFFFAOYSA-N uni.lu
SMILESC1=CC=C(C=C1)OCCCCN uni.lu
CAS Number16728-66-8 uni.lu

Interactive Data Table: Synthetic Approaches to this compound and its Derivatives

Synthetic MethodStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Reference
Reductive Amination4-Phenoxybutyraldehyde, Ammonia (B1221849)Sodium borohydride (B1222165)Not specified
Gabriel Synthesis1,4-Dibromobutane, Potassium Phthalimide (B116566), Phenol (B47542)HydrazineNot specified
Nucleophilic Substitution4-Bromobutylamine hydrobromide, PhenolBase (e.g., K₂CO₃)Not specifiedGeneral Method
Synthesis of N-butyl-4-phenoxybutan-1-amine derivativeN-{4-[4-(hexyloxy)phenoxy]butyl}phthalimideHydrazine monohydrate, Ethanol, RefluxNot specified google.com.pg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B092858 4-Phenoxybutan-1-amine CAS No. 16728-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOBVRURUPUPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276178
Record name 4-phenoxybutan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-66-8
Record name 16728-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenoxybutan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 4 Phenoxybutan 1 Amine

Critical Analysis of Established Synthetic Routes for 4-Phenoxybutan-1-amine

Established methods for the synthesis of this compound primarily rely on classical amine synthesis reactions, each with its own set of advantages and limitations.

Reductive amination is a prominent method for synthesizing amines from aldehydes or ketones. libretexts.org In the context of this compound, this pathway commences with 4-phenoxybutanal. The process involves two main steps: the formation of an imine followed by its reduction. libretexts.orgorgoreview.com

The mechanism begins with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 4-phenoxybutanal. This is often catalyzed by a mild acid and results in the formation of a hemiaminal intermediate, which then dehydrates to form an imine. orgoreview.com This imine intermediate is subsequently reduced to yield this compound. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorgoreview.com Sodium cyanoborohydride is particularly advantageous as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which minimizes the formation of the corresponding alcohol as a byproduct. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in a one-pot fashion, offering operational simplicity. chemistrysteps.com

Key Aspects of Reductive Amination for this compound Synthesis

ParameterDescriptionRelevance
Starting Material4-PhenoxybutanalThe aldehyde precursor containing the required carbon skeleton and phenoxy group.
Amine SourceAmmonia (or ammonium (B1175870) salts like ammonium acetate)Provides the nitrogen atom for the primary amine functionality. chemistrysteps.com
Key IntermediateImineFormed by the condensation of the aldehyde and ammonia. libretexts.orgorgoreview.com
Reducing AgentsNaBH₄, NaBH₃CN, H₂/Catalyst (e.g., Ni)Reduces the imine to the final amine product. libretexts.org NaBH₃CN offers high selectivity. masterorganicchemistry.com
AdvantagesOften a one-pot reaction, versatile.Efficient and convenient for laboratory and potential scale-up. chemistrysteps.com
Potential IssuesOver-alkylation leading to secondary/tertiary amines, reduction of the starting aldehyde.Requires careful control of reaction conditions and choice of reducing agent to ensure high yield of the primary amine. masterorganicchemistry.com

Nucleophilic substitution presents a direct approach to forming the carbon-nitrogen bond. This method typically involves the reaction of a 4-phenoxybutyl halide (e.g., bromide or chloride) with an amine source. libretexts.org

The most straightforward approach is the direct reaction with ammonia. libretexts.org However, this method is often plagued by a lack of selectivity. wikipedia.org The initially formed primary amine, this compound, is itself a nucleophile and can react with another molecule of the alkyl halide. This leads to the formation of secondary and tertiary amines, and even a quaternary ammonium salt, resulting in a mixture of products that can be difficult to separate. libretexts.orgyoutube.com

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled alternative. wikipedia.orglibretexts.org This multi-step process utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.org The phthalimide anion acts as a nucleophile, attacking the 4-phenoxybutyl halide to form N-(4-phenoxybutyl)phthalimide. A key advantage here is that the resulting imide is not nucleophilic, preventing further alkylation. libretexts.org The primary amine is then liberated in a subsequent step, typically through hydrazinolysis (using hydrazine) or acidic hydrolysis, which cleaves the phthalimide group. wikipedia.orglibretexts.org

Comparison of Nucleophilic Substitution Methods

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Direct Ammonolysis4-Phenoxybutyl halide, AmmoniaDirect SN2 reaction.Conceptually simple, one step.Poor selectivity, leads to over-alkylation and product mixtures. libretexts.org
Gabriel Synthesis4-Phenoxybutyl halide, Potassium phthalimideUses a protected form of ammonia to prevent over-alkylation.Excellent for selective synthesis of primary amines. libretexts.orgTwo-step process, sometimes harsh conditions for deprotection. wikipedia.org

Rearrangement reactions provide pathways to amines from carboxylic acid derivatives, involving the loss of a carbon atom. chemistrysteps.com Both the Hofmann and Curtius rearrangements are applicable to the synthesis of this compound, starting from a five-carbon precursor.

The Hofmann rearrangement utilizes a primary amide, in this case, 4-phenoxybutanamide. chemistrysteps.comwikipedia.org The amide is treated with bromine or sodium hypochlorite (B82951) in a basic solution. wikipedia.org This generates an N-bromoamide intermediate, which upon rearrangement, loses the carbonyl carbon as carbon dioxide and forms an isocyanate. chemistrysteps.comwikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine, this compound, with one fewer carbon atom than the starting amide. wikipedia.orgtcichemicals.com

The Curtius rearrangement offers a similar transformation but starts from an acyl azide (B81097), which can be prepared from a carboxylic acid derivative like an acyl chloride. wikipedia.orgorganic-chemistry.org The 4-phenoxybutanoyl azide is thermally or photochemically decomposed to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This is considered a key advantage as nitrogen gas is a very stable and innocuous leaving group. masterorganicchemistry.com The resulting isocyanate is then hydrolyzed to produce this compound. wikipedia.orgnih.gov A significant benefit of the Curtius rearrangement is its tolerance for a wide array of functional groups and the complete retention of stereochemistry in the migrating group. nih.gov

Beyond the primary methods, other established amine syntheses can be adapted to produce this compound.

One such method is the reduction of nitriles . Starting with 4-phenoxybutyl cyanide, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation can yield this compound. libretexts.orglibretexts.org This approach is effective but requires the synthesis of the nitrile precursor, often via nucleophilic substitution of a 4-phenoxybutyl halide with a cyanide salt.

The Mitsunobu reaction provides a route to convert an alcohol into an amine. organic-chemistry.org For the synthesis of this compound, this would involve reacting 4-phenoxybutan-1-ol (B3023646) with a suitable nitrogen nucleophile, such as phthalimide or a sulfonamide, in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgmdpi.com This reaction proceeds with a clean inversion of stereochemistry if a chiral center is present. organic-chemistry.org Recent advancements have expanded the scope of the Mitsunobu reaction to include more basic amines as nucleophiles. acs.orgthieme-connect.com

Another alternative is the azide reduction method . This two-step sequence involves an Sₙ2 reaction of a 4-phenoxybutyl halide with sodium azide to form 4-phenoxybutyl azide. The azide intermediate, which is not nucleophilic and thus does not over-alkylate, is then reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation. libretexts.org

Development of Novel Synthetic Strategies for this compound

Research into amine synthesis continues to evolve, with a focus on improving efficiency, selectivity, and sustainability.

Modern synthetic chemistry emphasizes the development of highly selective reactions to minimize waste and avoid protecting group manipulations. nih.gov For a molecule like this compound, which contains an ether linkage and an amino group, chemo- and regioselectivity are important considerations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reductive amination of 4-phenoxybutanal, a chemoselective reducing agent is crucial to reduce the imine intermediate without affecting the aldehyde or the aromatic ring. masterorganicchemistry.com Similarly, developing catalytic systems that can achieve reductive amination under milder conditions, perhaps using molecular hydrogen, is an active area of research. d-nb.info

Regioselectivity , the control of reaction at a specific position, is critical when multiple reactive sites are present. beilstein-journals.orgmdpi.com While the synthesis of this compound from linear precursors may seem straightforward, developing methods that can introduce the phenoxy and amino groups onto a butane (B89635) scaffold with precise positional control is a goal of novel synthetic design. For example, catalytic methods that can functionalize specific C-H bonds of a butyl chain could offer new, more direct routes to this and related compounds, although this remains a significant synthetic challenge. The development of photoredox-catalyzed methods for the chemo- and regioselective construction of amines represents a modern approach that could be adapted for such syntheses. rsc.org

Sustainable and Green Chemistry Methodologies for this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amines, including this compound, to minimize environmental impact and enhance safety. rsc.org These approaches prioritize the use of renewable resources, safer solvents, and energy-efficient processes. rsc.orgmygreenlab.org

One sustainable strategy involves the use of biocatalytic methods, which employ enzymes to carry out specific chemical transformations under mild conditions. uniovi.es For instance, transaminases can be used for the stereoselective synthesis of chiral amines, offering high enantiomeric purity. uniovi.es The combination of a laccase/TEMPO catalytic system for the oxidation of a corresponding alcohol to a ketone intermediate, followed by a transaminase-catalyzed amination, presents a one-pot chemoenzymatic route to optically active amines. uniovi.es This method demonstrates good to excellent selectivities (90-99% enantiomeric excess) and high conversion rates (67-99%). uniovi.es

Solvent selection is another critical aspect of green chemistry. The use of water as a solvent, where feasible, is highly encouraged. mygreenlab.org Micellar catalysis, which utilizes water as the bulk solvent, is a promising green technique. mygreenlab.org Additionally, solvent-free synthesis methods, such as mechanochemical grinding, are being explored to reduce waste and environmental impact. mdpi.com

The development of greener catalytic methods is also a key focus. rsc.org This includes the use of recyclable catalysts and the avoidance of hazardous reagents to improve the atom economy of the reaction. mdpi.com The CHEM21 green metrics toolkit provides a framework for assessing the environmental footprint of amine synthesis pathways, encouraging researchers to adopt more sustainable practices. rsc.org

A comparative look at different synthesis methods for a related compound, 2-(3,4-disubstituted phenyl)benzoxazole, highlights the impact of reaction conditions on yield, showcasing the importance of optimizing for greener parameters. mdpi.com

Synthesis MethodKey FeaturesYield (%)Reference
Method AConventional Heating65-92% mdpi.com
Method BMicrowave Irradiation56-91% mdpi.com
Method CUltrasonic Irradiation50-89% mdpi.com
Method DGrinding25-93% mdpi.com
Method EReflux20-69% mdpi.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the modern synthesis of amines, offering pathways with higher efficiency and selectivity. For the synthesis of primary amines like this compound, reductive amination is a common and effective method. d-nb.info

Recent advancements have focused on developing catalysts based on earth-abundant metals. For example, a cobalt-based catalyst has been developed for the reductive amination of ketones using hydrogen gas as the reducing agent and aqueous ammonia as the nitrogen source. d-nb.info This system operates under mild conditions (50°C and 10 bar H2 pressure) and demonstrates broad substrate scope with good functional group tolerance. d-nb.info The optimization of this cobalt-catalyzed reaction revealed that a higher concentration of ammonia in water accelerates the initial imine formation, leading to better yields. d-nb.info

Nickel-catalyzed reactions have also emerged as a powerful tool for the asymmetric synthesis of amines. caltech.edu Chiral nickel catalysts can be used for enantioconvergent substitution reactions, providing access to chiral dialkyl carbinamines with high enantioselectivity. caltech.edu

Furthermore, copper-catalyzed reactions have been employed for the synthesis of related amine derivatives. A Cu(I) catalyst, in conjunction with an organic percarbonate, has been used for the oxidation of indolines to indoles, a key step in the synthesis of some complex molecules. researchgate.net

The choice of catalyst can significantly influence the reaction outcome. For instance, in the aerobic oxidation of amines to imines, various catalytic systems based on noble metals (Pt, Au, Pd), as well as other metals like Ru, Cu, and Ce, have been explored. osti.gov

Optimization of this compound Synthesis Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters and the application of advanced techniques for purification and scale-up.

Several key parameters influence the outcome of the synthesis of this compound. These include temperature, solvent, and the stoichiometry of the reactants. In nucleophilic substitution reactions to form the phenoxy ether linkage, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred as they can enhance the nucleophilicity of the phenoxide ion.

The reaction temperature is another critical factor. An optimal temperature range, for instance, between 60–80°C, is often sought to balance the reaction rate against the formation of byproducts. The molar ratio of the reactants, such as a 1.2:1 ratio of sodium phenoxide to 4-bromobutan-1-amine, can be optimized to minimize unreacted starting materials.

Modern approaches to reaction optimization increasingly utilize data-driven methods. Bayesian optimization, for example, is a powerful tool that can efficiently navigate the complex, multidimensional parameter space of a chemical reaction to find the optimal conditions with a minimal number of experiments. ucla.edu This approach has been shown to outperform human decision-making in terms of both efficiency and consistency. ucla.edu

Table of Optimized Reaction Parameters for Amine Synthesis

ParameterOptimal ConditionRationaleReference
Temperature60–80°CBalances reaction rate and minimizes byproduct formation.
SolventPolar aprotic (e.g., THF, DMF)Enhances nucleophilicity of the phenoxide ion.
Stoichiometry1.2:1 (Phenoxide:Aminobutane)Minimizes unreacted starting materials.
Ammonia Concentration32% in water (for reductive amination)Accelerates imine formation prior to reduction. d-nb.info

For applications where a single enantiomer of this compound is required, stereochemical resolution is a critical step. Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org

A common method is the formation of diastereomeric salts. wikipedia.orglibretexts.org The racemic amine is reacted with a chiral resolving agent, typically a chiral acid such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

Enzymatic kinetic resolution is another powerful technique for obtaining enantiomerically pure amines. Enzymes like Candida Antarctica Lipase B (CALB) can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. This method can achieve high enantiomeric ratios.

Asymmetric synthesis, which aims to produce a single enantiomer directly, is an alternative to resolution that avoids the loss of 50% of the starting material. wikipedia.org This can be achieved using chiral catalysts, as discussed in the catalytic approaches section.

Process intensification refers to the development of substantially smaller, cleaner, and more energy-efficient technologies for chemical production. aiche.orgresearchgate.net This approach is crucial when considering the scale-up of this compound synthesis from the laboratory to an industrial setting.

Key strategies in process intensification include the use of multifunctional reactors, which integrate reaction and separation into a single unit, and the application of novel energy sources like microwaves or ultrasound to enhance reaction rates. aiche.orgmdpi.com Microreactors, with their high surface-area-to-volume ratios, offer excellent heat and mass transfer, leading to better process control and safety, especially for highly exothermic reactions. aiche.orgmdpi.com

When scaling up, several challenges must be addressed, including maintaining consistent product quality, ensuring safety, and managing costs. osf.io The transition from batch to continuous processing, often a goal of process intensification, can lead to significant improvements in efficiency and consistency. mdpi.com However, retrofitting existing plants with process intensification technologies can be costly and presents its own set of challenges. osf.io The development of robust and scalable synthetic routes is therefore a key consideration from the early stages of process development. researchgate.net

Iii. Chemical Transformations and Reaction Mechanisms of 4 Phenoxybutan 1 Amine

Reactivity of the Primary Amine Functional Group in 4-Phenoxybutan-1-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling it to participate in a variety of characteristic reactions.

The primary amine of this compound can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction (SN2) to form secondary amines. ucalgary.ca However, this reaction is notoriously difficult to control and often leads to a mixture of products. ucalgary.camasterorganicchemistry.com The secondary amine product is typically more nucleophilic than the starting primary amine, making it competitive in reacting with the remaining alkyl halide. This can lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt through successive alkylations. masterorganicchemistry.com

Table 1: Products of Uncontrolled Alkylation of this compound with an Alkyl Halide (R-X)

Reactant Product Class
This compoundN-alkyl-4-phenoxybutan-1-amineSecondary Amine
N-alkyl-4-phenoxybutan-1-amineN,N-dialkyl-4-phenoxybutan-1-amineTertiary Amine
N,N-dialkyl-4-phenoxybutan-1-amineN,N,N-trialkyl-4-phenoxybutan-1-ammonium halideQuaternary Ammonium Salt

To achieve selective mono-alkylation and prevent this polysubstitution, several strategies can be employed:

Using a large excess of the amine: By ensuring this compound is the limiting reagent, the probability of the alkyl halide encountering the more reactive secondary amine product is reduced. ucalgary.ca

Reductive Amination: A more controlled method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary or tertiary amine. This avoids the issue of the product being more reactive than the starting material.

Use of Protecting Groups: The primary amine can be temporarily protected (e.g., as a sulfonamide) to prevent overalkylation. After the initial alkylation, the protecting group is removed to yield the mono-alkylated product. nih.gov

Specialized Reagents and Catalysts: Modern synthetic methods utilize specific catalysts, such as those based on iridium or copper, which can promote selective N-monoalkylation of primary amines with alcohols under milder conditions. nih.govorganic-chemistry.org

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (often with a coupling agent) to form stable N-substituted amides. youtube.com This reaction is a nucleophilic acyl substitution, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride from an acyl chloride). When using an acyl chloride, the reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct. youtube.com Alternatively, a non-nucleophilic base like pyridine (B92270) can be used.

Reaction Scheme: Acylation of this compound

With Acyl Chloride: C₆H₅O(CH₂)₄NH₂ + RCOCl → C₆H₅O(CH₂)₄NHCOR + HCl

With Acid Anhydride: C₆H₅O(CH₂)₄NH₂ + (RCO)₂O → C₆H₅O(CH₂)₄NHCOR + RCOOH

This transformation is significant as it converts the basic amine into a neutral amide, a common strategy used to protect the amine group or to modify the compound's biological or chemical properties. libretexts.org

As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.compressbooks.pub This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. ucalgary.ca The reaction is typically catalyzed by a weak acid (optimum pH around 4-5), which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.orgyoutube.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond characteristic of an imine. chemistrysteps.com

Table 2: Mechanism of Imine Formation

Step Description
1Nucleophilic attack by the primary amine on the carbonyl carbon.
2Proton transfer to form a neutral carbinolamine intermediate.
3Protonation of the hydroxyl group by an acid catalyst.
4Elimination of a water molecule to form a protonated imine (iminium ion).
5Deprotonation to yield the final, neutral imine product.

It is important to note that primary amines form imines, whereas secondary amines react with carbonyl compounds to form enamines ("alkenamines"). pressbooks.pub Since this compound lacks a second alkyl group on the nitrogen, it cannot form a stable enamine.

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, leads to diazotization. jove.com For primary aliphatic amines like this compound, the resulting aliphatic diazonium salt is highly unstable, even at low temperatures (0–5 °C). jove.comorganic-chemistry.org It rapidly decomposes by losing molecular nitrogen (N₂), an excellent leaving group, to generate a primary carbocation. jove.comarizona.edu

This carbocation is highly reactive and can undergo a variety of subsequent, often non-selective, transformations, leading to a mixture of products. organic-chemistry.orglibretexts.org

Potential Fates of the 4-Phenoxybutyl Carbocation:

Substitution (SN1): The carbocation can be attacked by any nucleophile present in the reaction mixture. If water is the solvent, 4-phenoxybutan-1-ol (B3023646) will be formed. If chloride ions are present, 1-chloro-4-phenoxybutane will be a product.

Elimination (E1): Loss of a proton from an adjacent carbon atom can lead to the formation of alkenes, such as 4-phenoxybut-1-ene.

Rearrangement: Primary carbocations are prone to rearrangement via hydride or alkyl shifts to form more stable secondary or tertiary carbocations, if structurally possible. This would lead to a complex mixture of rearranged substitution and elimination products. libretexts.org

Due to this lack of selectivity, the diazotization of primary aliphatic amines is generally not considered a synthetically useful transformation for producing a single, desired product. jove.comresearchgate.net

Reactions Involving the Phenoxy Moiety of this compound

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The outcome of these reactions is governed by the directing and activating effects of the substituents on the ring. chemistrytalk.org

In this compound, two groups influence the reactivity of the aromatic ring:

The Alkoxy Group (-O-R): The ether oxygen is a strongly activating substituent. It donates electron density to the ring via resonance, increasing the ring's nucleophilicity and making it more reactive towards electrophiles than benzene (B151609) itself. ucalgary.caorganicchemistrytutor.com This electron donation is directed primarily to the ortho and para positions, making the alkoxy group an ortho, para-director. ucalgary.cayoutube.com

The Aminoalkyl Group (- (CH₂)₄NH₂): Under neutral conditions, this group has a weak deactivating inductive effect. However, most EAS reactions are performed under acidic conditions. In the presence of acid, the primary amine is protonated to form an ammonium ion (- (CH₂)₄NH₃⁺). This ammonium group is a very strong deactivating group due to its positive charge, which withdraws electron density from the ring inductively. It acts as a meta-director. youtube.combyjus.com

The regiochemical outcome of an EAS reaction on this compound is therefore highly dependent on the reaction conditions.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

Reaction Conditions Controlling Substituent Reactivity Major Product(s)
Neutral or weakly acidicAlkoxy group (-OR)Activatedortho- and para-substituted products
Strongly acidicAmmonium group (-R-NH₃⁺)Deactivatedmeta-substituted products

To achieve selective ortho or para substitution while avoiding the deactivating effect of the protonated amine, the amine functionality is often protected before carrying out the EAS reaction. A common strategy is to acylate the amine to form a neutral amide (e.g., an acetamide). The resulting amide group is still an ortho, para-director but is less activating than the original alkoxy group, which can help control the reaction and prevent polysubstitution. libretexts.org After the substitution reaction, the protecting acetyl group can be removed via hydrolysis to regenerate the amine. libretexts.org

Ether Cleavage Reactions

The most significant reaction involving the ether portion of this compound is the cleavage of the C-O bond. Due to the high stability of the ether linkage, this transformation typically requires harsh conditions, such as treatment with strong acids. wikipedia.orglongdom.org

As an aryl alkyl ether, this compound is expected to undergo cleavage when heated with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic substitution. Given the structure of the molecule, the cleavage will invariably break the bond between the oxygen and the aliphatic butyl chain. This is because the phenyl C-O bond has partial double bond character due to resonance, making it stronger, and sp²-hybridized carbons are resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org

The expected products of this reaction are phenol (B47542) and a 4-halobutan-1-amine derivative. The primary amine group would likely be protonated under the strong acidic conditions, forming an ammonium salt.

Reaction Scheme: HO-C₆H₅ + X-(CH₂)₄-NH₃⁺ (where X = Br or I)

The reaction conditions typically involve refluxing the ether with a concentrated aqueous solution of HBr or HI. youtube.com Hydrochloric acid (HCl) is generally not reactive enough to cleave aryl alkyl ethers. youtube.com

Mechanistic Studies of this compound Reactions

The mechanisms of reactions involving this compound are dictated by its structure. The following sections elucidate the expected mechanistic pathways for the aforementioned ether cleavage, based on well-established principles of physical organic chemistry.

Detailed Reaction Pathway Elucidation

The acidic cleavage of this compound is predicted to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org This pathway is favored because the ether is attached to a primary (1°) carbon on the butyl chain, which does not form a stable carbocation. longdom.orglibretexts.org

The reaction pathway can be elucidated in two main steps:

Protonation of the Ether Oxygen: The first and essential step is the protonation of the ether's oxygen atom by the strong acid (HX). This is a rapid equilibrium step. This protonation converts the phenoxy group into a much better leaving group (a neutral phenol molecule) compared to the strongly basic phenoxide anion (PhO⁻). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The halide anion (X⁻, i.e., Br⁻ or I⁻), which is a good nucleophile, then attacks the carbon atom adjacent to the protonated oxygen (the α-carbon of the butyl chain) in a concerted Sₙ2 displacement. masterorganicchemistry.com This attack occurs from the backside, leading to the cleavage of the C-O bond and the formation of phenol and the corresponding 4-halobutan-1-ammonium salt.

Because the nucleophile attacks the less sterically hindered primary carbon of the butyl group, this pathway is highly regioselective. libretexts.org

Kinetic and Thermodynamic Analysis of Transformations

Kinetic Analysis: The rate of the ether cleavage reaction is expected to be dependent on the concentration of both the protonated ether and the halide nucleophile. youtube.com Therefore, the reaction should follow second-order kinetics.

Rate Law: Rate = k[R-O⁺H-R'][X⁻]

The rate constant, k, would be influenced by several factors:

Strength of the Nucleophile: The reaction rate increases with the nucleophilicity of the halide, which follows the trend I⁻ > Br⁻ > Cl⁻. This is one reason why HI and HBr are effective reagents while HCl is not. wikipedia.org

Temperature: The reaction has a significant activation energy, partly due to the energy required to break the stable C-O ether bond. youtube.com Consequently, the reaction is typically performed at elevated temperatures (reflux). masterorganicchemistry.com

A conceptual table of expected kinetic and thermodynamic parameters is presented below.

ParameterExpected Value/Dependency
Reaction Order Second-order overall (first-order in protonated ether, first-order in nucleophile).
Rate Constant (k) Dependent on temperature (Arrhenius equation), nucleophile strength (I⁻ > Br⁻), and solvent.
Activation Energy (Ea) High, requiring elevated temperatures for a practical reaction rate.
Enthalpy (ΔH) Negative (exothermic), as stronger bonds are typically formed in the products compared to the reactants.
Entropy (ΔS) Likely to be slightly positive or near zero, as two reactant species form two product species.
Gibbs Free Energy (ΔG) Negative at temperatures high enough to overcome the activation barrier, indicating a spontaneous process.

Role of Solvent and Catalysis in Reaction Mechanisms

Role of Solvent: The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. wikipedia.org For the Sₙ2 ether cleavage of this compound, the solvent's role is critical. The reaction is often carried out in the concentrated aqueous acid itself.

Polar Protic Solvents: Solvents like water or alcohols are polar protic. While they can dissolve the ionic reagents, they can also solvate the halide nucleophile through hydrogen bonding. ucalgary.ca This solvation shell can hinder the nucleophile's ability to attack the substrate, potentially slowing the reaction rate. libretexts.org

Polar Aprotic Solvents: In principle, a polar aprotic solvent (e.g., DMSO, DMF) would be ideal for an Sₙ2 reaction, as it can solvate the cation (the protonated ether) while leaving the anion (the nucleophile) relatively "naked" and more reactive. ucalgary.ca However, the use of such solvents is often impractical for reactions requiring highly concentrated strong acids.

Acid Catalysis: The acid lowers the activation energy of the reaction by protonating the ether oxygen. youtube.compnnl.gov This makes the phenoxy group a viable leaving group (phenol), transforming a reaction that is otherwise kinetically inhibited into one that can proceed at a reasonable rate under heating. masterorganicchemistry.com

Metal Catalysis: Modern organic synthesis has also developed methods for ether cleavage using metal catalysts, often based on nickel or iridium complexes. rsc.orgresearchgate.net These reactions can proceed under milder conditions and may offer different selectivities. Such catalytic systems typically function by oxidative addition of the metal into the C–O bond. While these methods are powerful for aryl ethers, specific application to this compound has not been documented in the surveyed literature.

Iv. Advanced Spectroscopic and Analytical Characterization of 4 Phenoxybutan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of 4-phenoxybutan-1-amine would provide a wealth of information. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 6.8 and 7.3 ppm. The protons of the butyl chain will be shifted downfield due to the influence of the adjacent oxygen and nitrogen atoms. The methylene group attached to the oxygen (-O-CH₂-) would likely resonate around δ 4.0 ppm, while the methylene group attached to the amine (-CH₂-NH₂) would appear around δ 2.8 ppm. The two central methylene groups of the butyl chain would be expected in the δ 1.7-2.0 ppm range. The amine protons (-NH₂) themselves would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. pdx.eduhw.ac.ukcompoundchem.com

Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing crucial connectivity information. For instance, the methylene groups of the butyl chain would be expected to show triplet or multiplet patterns due to coupling with their neighbors. hw.ac.ukubc.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The number of unique carbon signals indicates the symmetry of the molecule. For this compound, ten distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum. The aromatic carbons would resonate in the δ 114-160 ppm region, with the carbon directly attached to the oxygen appearing at the lower field end of this range. The carbons of the butyl chain would have characteristic shifts: the carbon attached to the oxygen (-O-C) around δ 67 ppm, the carbon attached to the nitrogen (-C-N) around δ 41 ppm, and the two central carbons at approximately δ 26 and 29 ppm. oregonstate.edulibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
C1 (O-CH₂)~ 4.0~ 67Triplet
C2 (CH₂)~ 1.8~ 26Multiplet
C3 (CH₂)~ 1.7~ 29Multiplet
C4 (CH₂-N)~ 2.8~ 41Triplet
NH₂Variable (e.g., 1.5-3.0)-Broad Singlet
C1' (C-O, Phenyl)-~ 158-
C2'/C6' (ortho, Phenyl)~ 6.9~ 114Doublet
C3'/C5' (meta, Phenyl)~ 7.3~ 129Triplet
C4' (para, Phenyl)~ 7.0~ 121Triplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the sequence of the butyl chain by showing cross-peaks between adjacent methylene groups. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the protons of the -O-CH₂- group and the C1' carbon of the phenyl ring, confirming the ether linkage. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This technique is more critical for determining the stereochemistry and conformation of more complex derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound (C₁₀H₁₅NO). This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. miamioh.edulibretexts.org

Cleavage of the ether bond: Fragmentation could occur at the C-O ether linkage, leading to ions corresponding to the phenoxy group and the butan-1-amine radical cation, or vice versa.

Loss of small neutral molecules: The loss of ammonia (B1221849) (NH₃) or other small neutral molecules from the molecular ion could also be observed. whitman.edulibretexts.org

Interactive Data Table: Predicted Key Mass Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
165[C₁₀H₁₅NO]⁺Molecular Ion
107[C₆H₅O-CH₂]⁺Cleavage of C-C bond in the butyl chain
94[C₆H₅OH]⁺Rearrangement and cleavage
77[C₆H₅]⁺Phenyl cation
72[C₄H₁₀N]⁺Butylamine (B146782) cation radical
30[CH₂=NH₂]⁺Alpha-cleavage

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. upi.eduthermofisher.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations. pressbooks.publibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C-O Stretching: A strong absorption band for the aryl-alkyl ether C-O stretch would be expected in the range of 1200-1260 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration (scissoring) of the primary amine would likely appear around 1600 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C-C skeletal vibrations of the butyl chain would also be Raman active. nih.govresearchgate.netrsc.org

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H (Amine)Asymmetric & Symmetric Stretch3300-35003300-3500Medium (IR), Weak (Raman)
Aromatic C-HStretch> 3000> 3000Medium
Aliphatic C-HStretch< 3000< 3000Strong
C=C (Aromatic)Stretch1450-16001450-1600Medium-Strong
N-H (Amine)Bend (Scissoring)~1600WeakMedium
C-O (Ether)Stretch1200-1260WeakStrong (IR)
Aromatic RingRing BreathingWeakStrongStrong (Raman)

X-ray Crystallography for Solid-State Structure Determination

Table 1: Representative Crystal System and Space Group for Aromatic Compounds

Crystal SystemSpace Group Examples
OrthorhombicP2₁2₁2₁
MonoclinicP2₁/c, C2/c
TriclinicP-1

This table presents common crystal systems and space groups observed for organic molecules of similar complexity to this compound, illustrating the types of crystallographic symmetry that might be expected.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and in the case of chiral derivatives, from other stereoisomers.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical method used for separating and identifying volatile and semi-volatile compounds. For the analysis of primary amines like this compound, derivatization is often necessary to improve their volatility and thermal stability, and to prevent peak tailing on common GC columns. researchgate.net

Derivatization typically involves converting the polar amine group into a less polar, more volatile derivative. jfda-online.com Common derivatizing agents for primary amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride - TFAA), or reagents that form carbamates. nih.govshimadzu.com The choice of derivatizing agent depends on the specific analytical requirements, such as the desired volatility and the mass spectral fragmentation pattern of the derivative. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries or by interpretation. youtube.comscirp.org The fragmentation of this compound derivatives would be expected to show characteristic ions corresponding to the phenoxy group, the butyl chain, and the derivatized amine moiety. mdpi.comresearchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Amines

ParameterCondition
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

This table provides typical GC-MS conditions that could be adapted for the analysis of a derivatized this compound sample.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. mtoz-biolabs.comnih.gov It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound, which can be analyzed without derivatization.

For purity assessment, a reversed-phase HPLC method is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. rsc.orgsielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The addition of modifiers to the mobile phase, such as acids or buffers, can improve peak shape and resolution for basic compounds like amines. tandfonline.com

Chiral HPLC is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a molecule. csfarmacie.czchiralpedia.com Since this compound itself is not chiral, this technique is relevant for its chiral derivatives. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Several types of CSPs are available for the separation of chiral amines and their derivatives, including those based on polysaccharides (e.g., cellulose or amylose derivatives), crown ethers, and cyclodextrins. nih.govchromatographyonline.comhplc.eu The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric separation. wiley.comphenomenex.com Normal-phase (using non-polar solvents like hexane and ethanol) or polar organic modes are often employed for chiral separations of amines. nih.gov

Table 3: Representative HPLC and Chiral HPLC Conditions for Amine Analysis

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Separation)
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., polysaccharide-based), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution)Hexane:Ethanol with a basic modifier (e.g., diethylamine) (isocratic elution)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 25 °C25 °C

This table illustrates typical starting conditions for developing an HPLC method for purity analysis and a chiral HPLC method for the separation of enantiomers of a this compound derivative.

V. Computational Chemistry and Theoretical Studies of 4 Phenoxybutan 1 Amine

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore its conformational flexibility and dynamic behavior over time.

The flexible butyl chain in 4-Phenoxybutan-1-amine allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to map the energy landscape that governs the transitions between them. This landscape is a multi-dimensional surface where stable conformations correspond to energy minima.

Computational methods can systematically rotate the molecule's rotatable bonds and calculate the energy of each resulting conformation. This process identifies the global energy minimum (the most stable conformer) and other local minima. The results of such an analysis are crucial for understanding how the molecule's shape influences its physical properties and biological activity. For this compound, the analysis would reveal the preferred orientations of the phenoxy and amine groups relative to each other.

Table 3. Hypothetical Relative Energies of Stable Conformers of this compound.
ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)Extended chain, anti-periplanar0.0065.1
2Gauche conformation in butyl chain0.8522.5
3Folded conformation with potential intramolecular interaction1.5012.4

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. By solving Newton's equations of motion for the system, MD simulations can model the dynamic behavior of this compound in a realistic environment, such as in a solvent like water.

An MD simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine group and solvent molecules.

Conformational Transitions: The rates and pathways of conversion between different stable conformers.

These simulations offer insights into the macroscopic properties of the substance, such as viscosity and diffusion coefficients, by modeling its behavior at the atomic level.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical studies published for the compound this compound that address the topics outlined in the user's request. Detailed research findings on Frontier Molecular Orbital (FMO) theory applications, transition state calculations for its reaction mechanisms, or specific computational Structure-Activity Relationship (SAR) studies for this molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings that strictly adheres to the provided outline for this compound. Providing hypothetical data or extrapolating from unrelated compounds would not meet the required standards of accuracy and adherence to the specified subject.

Vi. Applications of 4 Phenoxybutan 1 Amine As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The dual functionality of 4-phenoxybutan-1-amine makes it a strategic component in the assembly of complex organic molecules. The primary amine group offers a nucleophilic center that can readily participate in a variety of bond-forming reactions, while the phenoxybutyl moiety can be incorporated as a key structural element. Synthetic chemists leverage these features to construct elaborate molecular frameworks that might otherwise require more convoluted synthetic pathways.

In the realm of natural product synthesis, building blocks containing amine functionalities are crucial for the assembly of alkaloids and other nitrogen-containing bioactive compounds. While direct examples of the incorporation of the entire this compound unit into a natural product total synthesis are not extensively documented, analogous structures are frequently employed. The phenoxy group can act as a stable ether linkage, while the butylamine (B146782) portion provides a flexible spacer and a reactive handle for further transformations. For instance, in the synthesis of macrocyclic compounds, diamines are often used in condensation reactions to form large ring structures. Although not a diamine itself, this compound can be envisioned as a precursor to more complex diamines or as a chain-terminating agent in such cyclizations.

The strategic placement of the amine and phenoxy groups allows for participation in cascade reactions, where a sequence of intramolecular reactions is triggered after an initial intermolecular event. For example, derivatives of 4-aminobutanal, which can be conceptually derived from this compound, have been utilized in acid-catalyzed cascade reactions with aromatic nucleophiles to construct 2-arylpyrrolidines, a common motif in biologically active molecules.

Derivatization Strategies for Functional Molecules

The primary amine of this compound is a key functional group that can be readily derivatized to introduce a wide range of functionalities, thereby tailoring the molecule for specific applications. Common derivatization strategies include acylation, sulfonylation, and alkylation, which transform the amine into amides, sulfonamides, and secondary or tertiary amines, respectively. These transformations are fundamental in altering the electronic properties, lipophilicity, and steric bulk of the original molecule.

Acylation: Reaction with acyl chlorides or anhydrides converts this compound into the corresponding amides. This is a robust and high-yielding reaction often used to introduce specific pharmacophoric elements or to modify the biological activity of a lead compound.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary or tertiary amine. This is a powerful method for introducing a wide variety of substituents onto the nitrogen atom.

Chiral Derivatization: For applications where stereochemistry is critical, racemic this compound can be derivatized with a chiral resolving agent to separate the enantiomers. Chiral derivatizing agents, such as chiral isocyanates or acids, react with the amine to form diastereomers that can be separated by chromatography. This is a crucial step in the development of stereospecific drugs.

Below is a table summarizing common derivatization reactions for primary amines like this compound:

Derivatization ReactionReagent ExampleFunctional Group Formed
AcylationAcetyl chlorideAmide
SulfonylationTosyl chlorideSulfonamide
Reductive AminationBenzaldehyde, NaBH(OAc)₃Secondary Amine
AlkylationMethyl iodideSecondary/Tertiary Amine
Michael AdditionAcrylonitrileSecondary Amine

Precursor in Medicinal Chemistry Research

The phenoxybutylamine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. This compound serves as a key precursor for the synthesis of these molecules, providing a foundational structure that can be elaborated upon to target various biological receptors and enzymes.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The phenoxybutylamine moiety itself can be considered a pharmacophore, with the aromatic ring, the flexible alkyl chain, and the basic nitrogen atom all contributing to potential interactions with a biological target.

This scaffold is particularly prevalent in compounds targeting the central nervous system. For instance, phenoxyphenylpropylamine derivatives, which are structurally related to phenoxybutylamines, are a major class of antidepressant drugs. The synthesis of these compounds often involves the use of precursors analogous to this compound. Quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies have been conducted on these classes of compounds to design new congeners with improved serotonin (B10506) receptor affinity.

In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound provides a versatile scaffold for the development of new therapeutic agents. By modifying the phenoxy ring with different substituents and by derivatizing the amine group, medicinal chemists can systematically explore the chemical space around this core structure to optimize binding affinity, selectivity, and pharmacokinetic properties.

An example of this approach can be seen in the development of kinase inhibitors. The 4-phenoxyquinoline scaffold, which can be synthesized from precursors related to this compound, has been identified as a potent inhibitor of the c-Met kinase, a target in cancer therapy. Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the phenoxy group can significantly impact their antiproliferative activity.

The structural features of this compound make it an attractive starting point for the design of molecules that can interact with the active sites of enzymes or the binding pockets of receptors. The aromatic phenoxy group can engage in π-stacking or hydrophobic interactions, while the protonated amine can form salt bridges or hydrogen bonds.

Derivatives of phenoxyalkylamines have been investigated as ligands for a variety of receptors, including histamine (B1213489) receptors. For example, biphenylalkoxyamine derivatives have been shown to be potent histamine H3 receptor ligands with butyrylcholinesterase inhibitory activity, suggesting their potential as multi-target ligands for the treatment of neurodegenerative diseases. The flexible butyl chain in this compound allows the terminal amine to be positioned optimally for interaction with the target protein.

Utility in Agrochemicals and Material Science

Beyond its applications in medicine, this compound and its derivatives have found utility in the development of new agrochemicals and in the field of material science.

In the agrochemical sector, the search for new and effective herbicides, fungicides, and insecticides is ongoing. The phenoxyacetic acids are a well-known class of herbicides, and the incorporation of a phenoxy moiety into other molecular scaffolds is a common strategy in agrochemical research. A recent study detailed the design and synthesis of 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives as potent herbicides. mdpi.com These compounds, which incorporate the 4-phenoxybutylamine backbone, exhibited significant post-emergence herbicidal activity, with some derivatives showing efficacy superior to the commercial herbicide flumiclorac-pentyl (B166167). mdpi.com The study suggested that these compounds act as inhibitors of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). mdpi.com

The following table presents data on the herbicidal activity of selected 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives from the aforementioned study:

CompoundR GroupSum Inhibition Rate (%) at 150 g ha⁻¹
BA-1H>70
BA-22-F-Ph>70
BA-54-Cl-Ph>70
BA-184-MeO-Ph>70
BA-20Benzyl>70
Flumiclorac-pentyl(Commercial Herbicide)<70

In material science, primary amines are widely used as monomers for the synthesis of polymers such as polyamides and polyimides. These polymers often exhibit excellent thermal and mechanical properties. While specific examples of polymers derived directly from this compound are not prevalent in the literature, its structure suggests its potential as a monomer or as a modifying agent for existing polymers. The introduction of the phenoxybutyl group could impart increased flexibility and alter the solubility and thermal properties of the resulting polymer. Furthermore, the amine functionality can be used to graft the molecule onto surfaces, thereby modifying their chemical and physical properties. For instance, amine-functionalized surfaces are used in a variety of applications, from chromatography to biomedical implants.

Preparation of Novel Agrochemicals

The unique structure of this compound makes it a valuable precursor for creating new herbicidal agents. Researchers have successfully utilized this compound to synthesize a series of 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives, which exhibit significant herbicidal properties. researchgate.net

In a notable study, twenty new derivatives, designated BA-1 through BA-20, were designed and synthesized. researchgate.net The core strategy involved leveraging the this compound backbone to introduce an enamino diketone motif, a structural feature known for its presence in various bioactive compounds. researchgate.net The herbicidal efficacy of these synthesized compounds was evaluated in greenhouse bioassays against several common weed species.

The results indicated that a number of the target compounds displayed potent post-emergence herbicidal activity. researchgate.net Specifically, compounds BA-1, BA-2, BA-5, BA-18, and BA-20 showed sum inhibition rates exceeding 70% at an application rate of 150 grams per hectare, outperforming the commercial herbicide flumiclorac-pentyl under the same conditions. researchgate.net Among these, BA-1, BA-2, BA-5, and BA-20 demonstrated complete inhibition of Brassica campestris. researchgate.net

Compound BA-1 was identified as a particularly promising lead compound for developing new herbicides. researchgate.net It exhibited high total herbicidal efficacy, a broad spectrum of activity, and a favorable safety profile with respect to crops. researchgate.net Further molecular simulation studies suggested that BA-1 effectively binds to Nicotiana tabacum protoporphyrinogen IX oxidase (NtPPO), indicating its potential as a novel PPO inhibitor. researchgate.net This research highlights the critical role of the this compound scaffold in the design of a new class of PPO-inhibiting herbicides. researchgate.net

Herbicidal Activity of Selected 5-(1-amino-4-phenoxybutylidene)barbituric Acid Derivatives
CompoundSum Inhibition Rate (%) at 150 g ha⁻¹Key Observation
BA-1>70%Identified as a promising herbicide lead compound with a broad activity spectrum. researchgate.net
BA-2>70%Showed notable post-emergence herbicidal activity. researchgate.net
BA-5>70%Demonstrated significant herbicidal effects in greenhouse bioassays. researchgate.net
BA-18>70%Exhibited high sum inhibition rates against tested weeds. researchgate.net
BA-20>70%Achieved complete inhibition against Brassica campestris. researchgate.net
Flumiclorac-pentyl (Control)<70%Commercial herbicide used as a positive control. researchgate.net

Integration into Polymeric Materials and Coatings

The chemical structure of this compound, specifically its primary amine functionality, suggests its potential use as a component in the synthesis of polymers and coatings, particularly in epoxy systems. Primary amines are highly reactive and serve as curing agents or hardeners for epoxy resins, enabling the formation of durable thermoset materials at room temperature or below. partconsulting.com

In epoxy coating formulations, amine curatives react with epoxide groups to create a cross-linked polymer network. paint.org This network structure is fundamental to the mechanical strength and chemical resistance of the final coating. hanepoxy.net The selection of the amine curing agent is critical as it significantly influences the properties of the cured material. hanepoxy.net

This compound combines the characteristics of both aliphatic and aromatic amines. The butylamine portion provides flexibility, while the phenoxy group, analogous to the benzene (B151609) ring in aromatic amines, can enhance thermal stability, chemical resistance, and moisture resistance. partconsulting.com Aromatic amines are known to produce coatings with improved mechanical properties and are very stable, though they often require accelerators and elevated temperatures for curing. partconsulting.com The integration of the phenoxy group via the flexible butyl chain in this compound could offer a balance of properties, potentially leading to coatings with good durability and processing characteristics.

The amine group allows the molecule to be chemically integrated into the polymer backbone, while the phenoxy side group could modify the bulk properties of the material. For instance, the presence of aromatic moieties within a polymer can lead to enhanced thermal resistance. hanepoxy.net Therefore, incorporating this compound into polymeric materials or as a curing agent for coatings could yield products with a desirable combination of mechanical integrity, thermal stability, and chemical resilience.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together through non-covalent interactions. nih.gov The design of complex, functional supramolecular assemblies relies on the specific and directional nature of these interactions, which include hydrogen bonding, π–π stacking, and hydrophobic effects. nih.gov The structure of this compound makes it a candidate for use as a building block in creating such higher-order structures.

The molecule possesses distinct domains that can participate in different types of non-covalent interactions:

The Primary Amine Group: This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. This allows it to form predictable and directional interactions with other molecules containing complementary functional groups, such as carboxylic acids or amides, leading to the formation of tapes, sheets, or other organized assemblies.

The Phenoxy Group: The aromatic ring of the phenoxy group can engage in π–π stacking interactions with other aromatic systems. researchgate.net These interactions are crucial for the assembly of many complex supramolecular architectures. Furthermore, the phenoxy group introduces a hydrophobic element to the molecule.

The Butyl Chain: The flexible aliphatic chain provides conformational freedom, which can be essential for allowing the amine and phenoxy groups to orient themselves correctly to form stable supramolecular structures.

This combination of a hydrogen-bonding head group and an aromatic moiety connected by a flexible spacer allows this compound to potentially act as a "molecular brick" in self-assembly processes. nih.gov By controlling the conditions (e.g., solvent, temperature, presence of other complementary molecules), it may be possible to guide the assembly of this compound into specific and functional supramolecular materials. Such materials could find applications in areas like selective substrate binding, encapsulation of small molecules, or influencing chemical reactions within confined assembly cavities. nih.gov

Vii. Conclusion and Future Research Directions

Summary of Current Research Landscape on 4-Phenoxybutan-1-amine

The current body of research on this compound primarily centers on its synthesis and its role as a foundational molecular fragment. It is recognized as a valuable building block in organic synthesis, largely due to its bifunctional nature, possessing both a primary amine and a phenoxy group. This allows for a variety of chemical modifications. The phenoxy-butyl portion of the molecule can serve as a lipophilic scaffold in the design of larger, more complex molecules. The primary amine group provides a reactive site for a multitude of chemical transformations, making it a useful starting material for creating diverse libraries of compounds for screening purposes.

Established synthetic routes to this compound are well-documented in chemical literature and are based on fundamental organic reactions. The two primary methods for its preparation are:

Stepwise Alkylation and Deprotection: This robust method involves the sequential construction of the molecule. A common approach within this category is the Gabriel synthesis. This process typically begins with the reaction of 1,4-dibromobutane with potassium phthalimide (B116566) to form N-(4-bromobutyl)phthalimide. The phthalimide group serves as a protected form of the amine, preventing unwanted side reactions. This intermediate then undergoes an etherification reaction with sodium phenoxide to introduce the phenoxy group. The final step is the deprotection of the amine, often using hydrazine hydrate, to yield this compound.

Reductive Amination: An alternative pathway involves the oxidation of 4-phenoxybutanol to the corresponding aldehyde, 4-phenoxybutyraldehyde. This aldehyde then undergoes reductive amination with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in the presence of a reducing agent like sodium borohydride (B1222165), to form the primary amine.

While these synthetic methods are established, the broader research landscape concerning the specific applications and biological activity of this compound itself remains relatively sparse. Its utility is largely implied through its incorporation into more complex patented molecules, particularly in the pharmaceutical and agrochemical fields.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its utility as a synthetic intermediate, there are significant knowledge gaps in the scientific understanding of this compound. A major deficiency is the lack of comprehensive studies on its own biological activity. While it is used to construct potentially bioactive molecules, the intrinsic pharmacological or biological profile of the parent compound is not well-documented.

Furthermore, there is a scarcity of detailed studies on the reactivity of this compound beyond standard amine reactions. The interplay between the phenoxy group and the amine functionality, and how this might influence its reactivity in more complex transformations, is an area that warrants further exploration.

The potential applications of this compound in materials science are also largely untapped. The presence of both an aromatic ring and a flexible alkyl chain terminating in a reactive amine group suggests that it could be a valuable monomer or building block for the synthesis of novel polymers, dendrimers, or other functional materials.

Finally, a thorough investigation into more sustainable and efficient synthetic routes for this compound could be beneficial. While the current methods are effective, exploring greener catalysts, solvent systems, and reaction conditions would align with the growing emphasis on environmentally friendly chemical manufacturing.

Prospective Research Directions in Synthesis, Reactivity, and Applications

Future research on this compound could be productively focused in several key areas:

Synthesis:

Catalytic Routes: The development of novel catalytic systems for the direct amination of 4-phenoxybutanol or the direct phenoxylation of N-protected 4-aminobutanol could offer more efficient and atom-economical synthetic pathways.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound could lead to improved scalability, safety, and product purity.

Reactivity:

Derivatization Studies: A systematic exploration of the derivatization of both the amine and the aromatic ring of this compound would expand its utility as a versatile chemical scaffold. This could include a wider range of N-alkylation, N-acylation, and electrophilic aromatic substitution reactions.

Mechanistic Investigations: Detailed mechanistic studies of its reactions could provide valuable insights into the electronic and steric effects of the phenoxybutyl group, aiding in the rational design of new synthetic methodologies.

Applications:

Medicinal Chemistry: The design and synthesis of new libraries of compounds based on the this compound scaffold for screening against a wide range of biological targets is a promising avenue. The structural motif is present in molecules with potential therapeutic activities, and further exploration is warranted.

Agrochemicals: Similar to medicinal chemistry, its use as a building block for novel pesticides, herbicides, and fungicides could be a fruitful area of research.

Materials Science: The incorporation of this compound into polymeric structures could lead to materials with interesting thermal, mechanical, or optical properties. Its potential as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides or polyimides could also be investigated.

Interdisciplinary Research Opportunities Involving this compound

The versatile nature of this compound opens up several opportunities for interdisciplinary research:

Chemical Biology: In collaboration with biologists, chemists could design and synthesize probes and labeling agents based on the this compound scaffold to study biological processes. The lipophilic phenoxy group could facilitate membrane permeability, while the amine provides a handle for attaching fluorescent tags or other reporter molecules.

Pharmacology and Medicinal Chemistry: A collaborative effort between synthetic chemists and pharmacologists could lead to the systematic evaluation of the biological activity of a wide range of this compound derivatives. This could accelerate the discovery of new drug candidates.

Materials Science and Engineering: The development of new functional materials incorporating this compound would benefit from a close collaboration between organic chemists and materials scientists. This could involve the design, synthesis, and characterization of new polymers with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Phenoxybutan-1-amine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions, such as solvent polarity, acid/base catalysts, and temperature control. For example, reflux conditions with polar aprotic solvents (e.g., DMF or THF) and catalysts like HOBt/DCC for amide bond formation (if applicable) can improve yields. Purification via column chromatography or recrystallization using ethanol/water mixtures enhances purity. Parallel small-scale trials are recommended to identify optimal parameters before scaling up .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid repeated freeze-thaw cycles, as these can induce degradation. Stability tests using HPLC or TLC should be conducted periodically to monitor purity, especially after prolonged storage .

Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) for structural confirmation, GC-MS or LC-MS for purity assessment, and HPLC with UV detection (λ = 240–300 nm) for quantifying impurities. Calibrate instruments with certified reference standards (e.g., Cayman Chemical’s protocols) to ensure accuracy. For trace impurities, employ high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers evaluate the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like UV light, heat (40–60°C), and oxidizing agents (e.g., H₂O₂). Analyze degradation products via LC-MS/MS and propose pathways using computational tools (e.g., DFT calculations). Compare kinetic degradation rates under different pH conditions to identify susceptibility profiles .

Q. What strategies resolve contradictions in experimental data when assessing the reactivity of this compound with different substrates?

  • Methodological Answer : Apply triangulation by cross-validating results using multiple techniques (e.g., NMR, kinetic assays, and computational docking). For conflicting kinetic data, refine experimental controls (e.g., exclude moisture/oxygen) and replicate under standardized conditions. Use statistical tools like ANOVA to assess variability significance .

Q. How do computational models aid in predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to map binding affinities with receptors like GPCRs or enzymes. Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization). For mechanistic insights, calculate electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs) using Gaussian .

Data Management & Experimental Design

Q. How should researchers design experiments to investigate the solvent effects on this compound’s reactivity?

  • Methodological Answer : Use a factorial design varying solvent polarity (e.g., water, DMSO, hexane) and temperature. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Analyze solvent parameters (e.g., Hansen solubility parameters) to correlate with kinetic outcomes. Include control groups with deuterated solvents to isolate isotopic effects .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Document all synthetic steps in detail (e.g., stoichiometry, stirring rates, purification gradients). Use automated synthesizers for precise parameter control. Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Validate reproducibility through inter-laboratory collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.